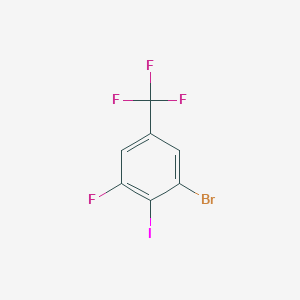

3-Bromo-5-fluoro-4-iodobenzotrifluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-2-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEKRAOYDDPKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Fluoro 4 Iodobenzotrifluoride

Retrosynthetic Analysis and Strategic Disconnection of Carbon-Halogen Bonds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. ic.ac.ukias.ac.in For 3-Bromo-5-fluoro-4-iodobenzotrifluoride, the most logical disconnections involve the carbon-halogen (C-X) bonds, as these are often formed in the final stages of a synthesis. ic.ac.ukslideshare.net

The disconnection approach for this target molecule would typically prioritize cleaving the most reactive or most easily introduced halogen. Generally, the carbon-iodine bond is the weakest and most readily formed via electrophilic substitution. Therefore, a primary disconnection of the C–I bond is a logical first step. This leads to a synthon of an aryl anion and an electrophilic iodine source (I+). The synthetic equivalent of this would be a 3-bromo-5-fluorobenzotrifluoride (B155950) precursor that can undergo a targeted iodination reaction.

A subsequent disconnection of the C–Br bond from the 3-bromo-5-fluorobenzotrifluoride intermediate would lead to a simpler precursor, 3-fluoro-4-(trifluoromethyl)benzene. This strategy relies on the ability to perform sequential, regioselective halogenations on a progressively simpler benzotrifluoride (B45747) core. This step-by-step approach, guided by retrosynthetic principles, allows for a planned synthesis where each halogen is introduced in a controlled manner. scripps.edu

Key Principles of C-X Disconnection:

Bond Polarity: Disconnections are made based on known, reliable chemical reactions. For C-X bonds, the heteroatom (X) is typically more electronegative, suggesting a carbocationic synthon on the carbon atom. ic.ac.uk

Functional Group Interconversion (FGI): In some pathways, a functional group may be converted into another to facilitate a key disconnection or synthetic step. For instance, an amino group might be used to direct halogenation before being removed or converted. ias.ac.in

Strategic Bond Selection: Bonds are chosen for disconnection to lead to stable, accessible precursors or to simplify the target molecule significantly. scripps.edu

Selective Halogenation Approaches on Fluorinated Benzotrifluoride Precursors

The synthesis heavily relies on the ability to selectively introduce halogen atoms at specific positions on the benzotrifluoride ring. The trifluoromethyl group (-CF3) is a meta-directing deactivator, which influences the position of incoming electrophiles. researchgate.net The pre-existing fluorine atom further modifies the electronic properties and steric environment of the ring, requiring carefully chosen reagents and conditions to achieve the desired substitution pattern.

Achieving regioselective bromination on an activated or deactivated benzene (B151609) ring is a cornerstone of aromatic chemistry. For a precursor like 3-fluoro-4-(trifluoromethyl)benzene, the introduction of a bromine atom at the desired position requires overcoming the directing effects of the existing substituents. A variety of brominating agents have been developed for high regioselectivity. mdpi.com

Commonly used reagents include N-bromosuccinimide (NBS) with a silica (B1680970) gel support or in ionic liquids, which can offer high para-selectivity. mdpi.com For deactivated systems, more potent brominating agents may be required. The use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is effective for brominating deactivated aromatic compounds, such as those containing nitro groups, and can achieve high yields under controlled conditions. researchgate.net For example, the bromination of 3-trifluoromethylnitrobenzene using DBDMH in the presence of sulfuric acid proceeds with high conversion. chemicalbook.com

| Brominating Agent | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS)/Silica Gel | Activated and moderately deactivated arenes | Good regioselectivity, milder conditions | mdpi.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Deactivated arenes (e.g., nitrobenzenes) | High reactivity, high yields for deactivated systems | researchgate.netchemicalbook.com |

| Tetraalkylammonium tribromides | Phenols | High para-selectivity | mdpi.com |

| Bromine (Br₂) with Lewis Acid (e.g., FeBr₃) | General purpose for electrophilic bromination | Classic, well-understood method |

Iodination of aromatic rings typically requires activation of elemental iodine or the use of a more potent iodinating agent, as iodine itself is the least reactive halogen in electrophilic aromatic substitution. A highly effective method for the direct iodination of substituted benzenes involves the use of elemental iodine activated by Selectfluor™ (F-TEDA-BF₄). organic-chemistry.org

This system allows for the progressive introduction of iodine atoms at the most electron-rich and sterically accessible positions on the benzene ring under mild conditions. organic-chemistry.org This method is valuable for synthesizing aromatic iodides, which are crucial intermediates for subsequent cross-coupling reactions. The high regioselectivity and efficiency of the I₂/Selectfluor™ system make it a powerful tool for the synthesis of complex, polysubstituted molecules like this compound from a brominated precursor. organic-chemistry.org

While the target molecule's name implies starting with a non-fluorinated core, a more common strategy involves starting with a fluorinated precursor, such as 4-fluorobenzotrifluoride. ontosight.ai However, methods for the direct introduction of fluorine onto an aromatic ring are also relevant. Electrophilic fluorinating agents are used for this purpose.

Selectfluor is a versatile, stable, and effective commercial electrophilic fluorinating reagent capable of directly substituting fluorine onto activated positions on aromatic rings, such as anilines and phenols. nih.gov Its application to less activated benzotrifluoride systems would depend on the specific substitution pattern and reaction conditions. The controlled introduction of fluorine is often one of the most challenging steps in a synthesis, making the use of a pre-fluorinated starting material a common and practical approach. ontosight.ai

Palladium-Catalyzed Cross-Coupling Strategies for Constructing the Substituted Benzene Core

An alternative to sequential halogenation is the construction of the substituted benzene core using transition metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon bonds under mild conditions and tolerate a wide range of functional groups, making them invaluable in modern organic synthesis. lookchem.comnobelprize.org Palladium-catalyzed reactions are particularly prominent for this purpose. rsc.orgnih.gov

The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com This reaction has become a popular and effective tool due to its high functional group tolerance and the use of non-toxic boron by-products. nih.gov

In the context of synthesizing this compound, a Suzuki coupling could be envisioned in several ways:

Stepwise Functionalization: A di- or tri-halogenated benzene derivative could undergo sequential Suzuki couplings with appropriate organoboron reagents to build up the final substitution pattern. The differential reactivity of C-I, C-Br, and C-Cl bonds in palladium catalysis allows for selective reactions at one site while leaving others intact for subsequent transformations. mdpi.com

Core Construction: A suitably substituted boronic acid could be coupled with a halogenated partner to form the central benzotrifluoride ring, although this is a less common approach for this specific substitution pattern.

The general mechanism for the Suzuki reaction involves a catalytic cycle of three main steps:

Oxidative Addition: The organohalide (R¹-X) reacts with the Pd(0) catalyst to form a Pd(II) complex. nobelprize.org

Transmetalation: The organoboron compound (R²-B(OR)₂) transfers its organic group (R²) to the palladium complex, displacing the halide. This step requires a base. nobelprize.orgyoutube.com

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst (Pre-catalyst) | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | The active Pd(0) species that drives the catalytic cycle. | youtube.comnih.govmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), dppf, Buchwald ligands | Stabilizes the palladium center and influences reactivity. | libretexts.org |

| Organohalide | Aryl iodides, bromides, chlorides, or triflates | Electrophilic coupling partner (R¹-X). | libretexts.org |

| Organoboron Reagent | Boronic acids (RB(OH)₂), Boronic esters | Nucleophilic coupling partner (R²-B(OR)₂). | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. | nih.govmdpi.com |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Solubilizes reactants and facilitates the reaction. | nih.gov |

Stille and Sonogashira Coupling Adaptations

The presence of two different carbon-halogen bonds amenable to cross-coupling (C-I and C-Br) on this compound allows for selective functionalization. The general reactivity trend for halides in palladium-catalyzed coupling reactions is I > Br > Cl > F. wikipedia.orglibretexts.org This differential reactivity is pivotal for adapting Stille and Sonogashira couplings to this substrate, enabling the selective substitution at the C-I bond while leaving the C-Br bond intact for subsequent transformations.

The Stille reaction couples the substrate with an organostannane reagent, while the Sonogashira reaction couples it with a terminal alkyne. wikipedia.orgorganic-chemistry.org In both cases, the catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-halide bond. This step is significantly faster for the weaker C-I bond compared to the stronger C-Br bond. wikipedia.org By carefully controlling reaction conditions, such as temperature and reaction time, chemists can achieve high chemoselectivity for coupling at the C4 (iodo) position.

For the Sonogashira coupling, a palladium catalyst is used in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed and could be applied. researchgate.net The Stille coupling is notable for its tolerance of a wide variety of functional groups, making it highly effective for transformations of complex molecules. uwindsor.ca

Table 1: Typical Conditions for Selective Coupling Reactions

| Reaction | Catalyst/Precatalyst | Ligand (if applicable) | Co-catalyst/Additive | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or AsPh₃ | CuI (optional) | - | THF, DMF, Toluene | Room Temp to 80°C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N, piperidine | THF, DMF | Room Temp to 60°C |

Buchwald-Hartwig Amination Precursors

This compound serves as an excellent precursor for Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction is fundamental in medicinal chemistry for synthesizing aryl amines. Similar to the coupling reactions discussed previously, the selectivity is dictated by the relative reactivity of the carbon-halogen bonds.

The reaction mechanism favors the oxidative addition of the palladium catalyst to the more labile carbon-iodine bond at the C4 position. nih.govresearchgate.net This allows for the selective introduction of a primary or secondary amine at this site, yielding a 4-amino-3-bromo-5-fluorobenzotrifluoride derivative. The bromine atom at the C3 position remains available for subsequent, potentially different, cross-coupling reactions under more forcing conditions, highlighting the utility of the starting material as a scaffold for building molecular complexity. The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine being coupled. organic-chemistry.org

Organometallic Intermediates in the Synthesis of this compound

The generation of organometallic intermediates from this compound provides a powerful avenue for further functionalization. The different halogens on the aromatic ring allow for selective metal-halogen exchange, leading to regiochemically defined Grignard or organolithium reagents.

Grignard and Organolithium Reagent Formation and Reactivity

The formation of Grignard and organolithium reagents from aryl halides is a cornerstone of organic synthesis. libretexts.org The reactivity of halides for both direct metal insertion and halogen-metal exchange follows the order I > Br > Cl. libretexts.org

Grignard Reagent Formation : Direct reaction with magnesium metal (Mg) would lead to the preferential formation of the Grignard reagent at the C4 position, yielding (3-Bromo-5-fluoro-4-(trifluoromethyl)phenyl)magnesium iodide. This intermediate can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.

Organolithium Reagent Formation : Treatment with two equivalents of an alkyllithium reagent, such as n-butyllithium, at low temperatures would result in a selective lithium-iodine exchange. This process is generally faster and occurs at lower temperatures than lithium-bromine exchange, affording 3-bromo-5-fluoro-4-lithiobenzotrifluoride with high selectivity. wikipedia.org These organolithium reagents are potent nucleophiles and strong bases, enabling a vast array of subsequent chemical transformations. sigmaaldrich.com

Halogen-Magnesium Exchange for Selective Functionalization

A more modern and often higher-yielding method for generating specific Grignard reagents is the halogen-magnesium exchange. nih.gov This reaction typically employs an alkylmagnesium reagent, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to form a highly active "turbo-Grignard" reagent. researchgate.net

This exchange is significantly faster for aryl iodides than for aryl bromides. researchgate.net Applying this methodology to this compound would result in a clean and selective I/Mg exchange at the C4 position. This method is highly chemoselective and tolerates a broad spectrum of functional groups that might be incompatible with the conditions required for classical Grignard formation. nih.gov The resulting magnesium reagent can be used in situ for reactions with various electrophiles, providing a regiocontrolled route to diverse derivatives. A similar strategy has been successfully used in the synthesis of difluorobenzaldehydes from difluorobromobenzene to avoid harsh conditions and side reactions. google.com

Table 2: Selective Metal-Halogen Exchange Reactions

| Reagent Type | Reagent(s) | Target Halogen | Typical Solvent | Typical Temperature |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Iodine | THF, Diethyl ether | -78°C |

| Halogen-Magnesium Exchange | iPrMgCl·LiCl | Iodine | THF | -40°C to 0°C |

| Direct Grignard Formation | Mg turnings | Iodine | THF, Diethyl ether | Room Temp to Reflux |

Novel Synthetic Routes and Mechanistic Considerations for Complex Halogenation Patterns

The synthesis of molecules with intricate halogenation patterns like this compound requires careful strategic planning based on the mechanistic principles of electrophilic aromatic substitution. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and acts as a meta-director. researchgate.net

A plausible synthetic route would likely not involve the simultaneous introduction of all halogens. Instead, a stepwise approach starting from a simpler benzotrifluoride derivative is necessary. For instance, the synthesis could begin with 3-fluoro-5-bromobenzotrifluoride. The existing substituents would then direct the final halogenation step. Iodination of this intermediate would be the final step to install the iodine at the C4 position, which is ortho to the fluorine and para to the bromine. The mechanism of electrophilic halogenation involves the formation of a sigma complex (a Wheland intermediate), and the stability of this intermediate dictates the regiochemical outcome. researchgate.net While enzymatic halogenation offers a diverse range of mechanistic strategies for installing halogens in natural products, the synthesis of such highly substituted industrial chemicals relies on classical physical organic principles. nih.govnih.gov

The development of novel synthetic routes may focus on catalytic methods that allow for C-H activation and functionalization, potentially offering more direct and efficient pathways to these complex structures, bypassing traditional multi-step electrophilic substitution sequences.

Advanced Spectroscopic and Spectrometric Elucidation of 3 Bromo 5 Fluoro 4 Iodobenzotrifluoride

High-Resolution NMR Spectroscopy for Positional and Electronic Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules like 3-Bromo-5-fluoro-4-iodobenzotrifluoride. By analyzing the chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, one can deduce the substitution pattern on the aromatic ring and gain insights into the electronic environment of each nucleus.

¹H and ¹³C NMR Chemical Shift Analysis in Polyhalogenated Aromatics

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. The proton at position 2 (H-2) and the proton at position 6 (H-6) would appear as distinct signals due to their different neighboring substituents. The electronegativity and magnetic anisotropy of the adjacent bromine, iodine, and trifluoromethyl groups would influence their chemical shifts. The signals would likely appear as doublets or doublet of doublets due to coupling with the neighboring fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide more detailed structural information. It is anticipated to display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the trifluoromethyl group (C-1) would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to the halogens (C-3, C-4, and C-5) would show downfield shifts, with the extent of the shift depending on the electronegativity and size of the halogen. The remaining two aromatic carbons (C-2 and C-6) would also have distinct chemical shifts.

Anticipated ¹H and ¹³C NMR Data

| Position | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) | Anticipated Multiplicity |

| 1 | - | 130-135 | Quartet (due to -CF₃) |

| 2 | 7.5 - 8.0 | 125-130 | Doublet of doublets |

| 3 | - | 110-115 | Singlet |

| 4 | - | 90-95 | Singlet |

| 5 | - | 160-165 | Doublet (due to C-F coupling) |

| 6 | 7.8 - 8.3 | 130-135 | Doublet of doublets |

| -CF₃ | - | 120-125 | Quartet |

Note: These are estimated values and the actual chemical shifts may vary.

¹⁹F NMR Chemical Shifts as Probes for Electronic Environment and Substituent Effects

¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing fluorinated compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum: one for the trifluoromethyl (-CF₃) group and another for the single fluorine atom attached to the aromatic ring.

Advanced Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (398.8 g/mol ). The isotopic pattern of this peak would be characteristic, showing the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and iodine (a single isotope, ¹²⁷I).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such compounds include the loss of halogen atoms (Br, I, F) and the trifluoromethyl group. The relative abundance of the fragment ions can help in deducing the structure of the molecule.

Anticipated Fragmentation Data

| Fragment Ion | Anticipated m/z | Possible Neutral Loss |

| [M-F]⁺ | 379.8 | F |

| [M-Br]⁺ | 319.9 | Br |

| [M-I]⁺ | 271.9 | I |

| [M-CF₃]⁺ | 329.9 | CF₃ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the range of 1100-1300 cm⁻¹. The C-F stretching vibration for the aromatic fluorine would also be present. Additionally, characteristic peaks for the C-Br and C-I stretching vibrations would be observed at lower frequencies. The aromatic C-H stretching and C=C bending vibrations would also be visible.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the benzene (B151609) ring and the C-halogen bonds are often more intense in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as halogen bonding (involving the bromine and iodine atoms) and dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice. However, no published crystal structure data is currently available for this compound.

Theoretical and Computational Chemistry of 3 Bromo 5 Fluoro 4 Iodobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of external influences. These methods provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of chemical systems. rsc.org DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 3-Bromo-5-fluoro-4-iodobenzotrifluoride, DFT would be used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The presence of multiple, bulky, and electronegative substituents on the benzene (B151609) ring (Br, F, I, and CF₃) is expected to cause some distortion from a perfect planar hexagonal ring. The C-C bond lengths within the ring will likely deviate slightly from the 1.39 Å typical of unsubstituted benzene due to electronic effects. The strong electron-withdrawing nature of the trifluoromethyl group and the halogens influences the electron density distribution and, consequently, the geometry.

Table 1: Representative Predicted Ground State Geometrical Parameters for this compound (Illustrative) This table presents typical values expected from a DFT calculation (e.g., using the B3LYP functional) and is for illustrative purposes.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.38 - 1.41 | Slight variation in ring bond lengths due to substitution. |

| C-H | 1.08 | Standard aromatic C-H bond length. |

| C-Br | ~1.91 | Carbon-Bromine bond length. |

| C-F (ring) | ~1.35 | Carbon-Fluorine bond length. |

| C-I | ~2.10 | Carbon-Iodine bond length. |

| C-CF₃ | ~1.51 | Bond connecting the ring to the trifluoromethyl group. |

| C-F (in CF₃) | ~1.34 | Carbon-Fluorine bonds within the trifluoromethyl group. |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | 118 - 122 | Deviation from ideal 120° due to steric and electronic effects. |

| C-C-Br | ~120 | Angle involving the bromine substituent. |

| C-C-I | ~120 | Angle involving the iodine substituent. |

| F-C-F (in CF₃) | ~107 | Angles within the tetrahedral CF₃ group. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2) and Coupled Cluster theory with single, double, and non-iterative triple excitations [CCSD(T)], are high-accuracy quantum chemical techniques based on the fundamental principles of quantum mechanics without empirical parameterization. researchgate.netnih.gov These methods are computationally more demanding than DFT but provide benchmark results against which DFT functionals can be compared. nih.gov

For a molecule like this compound, ab initio calculations would be invaluable for:

Validating Geometries: Confirming the molecular structure predicted by DFT methods.

Accurate Energetics: Providing precise calculations of the molecule's total energy, stabilization energies, and reaction energies.

Intermolecular Interactions: Accurately describing non-covalent interactions, such as halogen bonding, which are critical for understanding the condensed-phase behavior of polyhalogenated compounds. nih.govmdpi.comrsc.org

Studies on similar halogenated molecules have shown that methods like CCSD(T) are essential for obtaining reliable binding energies, particularly for interactions involving halogens. nih.gov

Analysis of Aromaticity and π-Electron Systems in Polyhalogenated Benzene Derivatives

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. This property can be quantified computationally using various indices.

The aromaticity of the benzene ring in this compound is influenced by its substituents. The trifluoromethyl group is strongly electron-withdrawing, and the halogens are inductively withdrawing. These effects perturb the π-electron system of the ring, generally leading to a slight reduction in aromaticity compared to unsubstituted benzene. usu.edu

Commonly used computational descriptors for aromaticity include:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A value of 1 indicates a fully aromatic system (like benzene), while values closer to 0 indicate a non-aromatic system. nih.govnih.gov

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically at the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Large negative values are indicative of strong aromatic character. usu.eduresearchgate.netresearchgate.net

Table 2: Predicted Aromaticity Indices for this compound (Illustrative) This table presents plausible values based on trends observed in substituted benzenes. usu.eduresearchgate.net

| Compound | HOMA Index | NICS(1)zz (ppm) | Aromatic Character |

| Benzene (Reference) | ~1.00 | ~-30 | Highly Aromatic |

| This compound | ~0.95 | ~-24 | Strongly Aromatic (Slightly Reduced) |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. wolfram.com Negative regions (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential: Above and below the plane of the aromatic ring due to the π-electron cloud. Also, a region of high negative potential is expected around the highly electronegative fluorine atom and the fluorine atoms of the CF₃ group.

Positive Potential: Around the hydrogen atoms. A significant feature for heavier halogens is the presence of a "sigma-hole," an electropositive region on the outermost surface of the halogen atom along the C-X bond axis. researchgate.net This positive cap, most prominent on the iodine atom, makes it a potent halogen bond donor, allowing it to interact favorably with nucleophiles or electron-rich systems.

Conceptual DFT also provides reactivity descriptors that quantify a molecule's response to chemical reactions.

Table 3: Key Reactivity Descriptors (Illustrative) These values are conceptual and serve to illustrate the electronic character of the molecule.

| Descriptor | Definition | Implication for Reactivity |

| HOMO-LUMO Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher reactivity. The electron-withdrawing groups lower the LUMO energy, making the molecule a good electrophile. |

| Chemical Hardness (η) | η ≈ (ΔE)/2 | Measures resistance to change in electron configuration. A harder molecule is less reactive. |

| Global Electrophilicity (ω) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. | A high electrophilicity index indicates the molecule will behave as a strong electrophile, which is expected for this compound. |

Reaction Pathway Analysis and Transition State Modeling for Proposed Transformations

The strong electron-withdrawing character of the substituents on this compound makes the aromatic ring electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr) . wikipedia.orgnih.gov This is a primary transformation pathway for such polyhalogenated aromatic compounds. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

Computational chemistry can model this entire reaction pathway:

Reactant and Product Optimization: Geometries and energies of the starting material, nucleophile, and final products are calculated.

Transition State (TS) Search: The geometry and energy of the highest point on the reaction pathway (the transition state) for both the nucleophilic addition and the leaving group elimination steps are located.

Intermediate Optimization: The structure and stability of the Meisenheimer complex intermediate are determined.

Activation Energy Calculation: The energy difference between the reactants and the transition state (the activation barrier) is calculated, providing insight into the reaction kinetics.

Computational studies on SNAr reactions of other halobenzenes have shown that the reaction is generally exergonic for chloro-, bromo-, and iodobenzenes, but can be endergonic for fluorobenzene (B45895) due to the strength of the C-F bond. nih.gov In this compound, the iodine would be the most likely leaving group in an SNAr reaction due to the relative weakness of the C-I bond.

Solvation Models and Environmental Effects on Electronic Properties

The properties and reactivity of a molecule can be significantly altered by its environment, particularly in a solvent. Computational solvation models are used to account for these effects. The Polarizable Continuum Model (PCM) is one of the most common implicit solvation methods. wikipedia.orguni-muenchen.dediracprogram.org In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field. wikipedia.orgq-chem.com

Applying a PCM calculation to this compound would allow for the prediction of:

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to the solvent.

Solvent Effects on Geometry and Spectra: How the molecular structure and spectroscopic properties might change in solution.

Reaction Energetics in Solution: Recalculating reaction pathways, like the SNAr mechanism, to determine how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. Polar solvents are known to stabilize charged species like the Meisenheimer complex, often accelerating SNAr reactions.

From an environmental perspective, polyhalogenated aromatic compounds are often persistent organic pollutants (POPs) due to their chemical stability and hydrophobicity. nih.govnih.gov Understanding their electronic properties and behavior in solvents like water through computational models is crucial for predicting their environmental fate, transport, and potential for bioaccumulation. liverpool.ac.ukresearchgate.net

Reactivity and Functional Group Transformations of 3 Bromo 5 Fluoro 4 Iodobenzotrifluoride

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. youtube.comyoutube.com The substituents already present on the ring dictate the rate and regioselectivity of the reaction. In the case of 3-Bromo-5-fluoro-4-iodobenzotrifluoride, all the substituents (F, Br, I, and CF₃) are deactivating groups.

Halogens are moderately deactivating but are ortho-, para-directing due to a competition between their electron-withdrawing inductive effect and electron-donating resonance effect. The trifluoromethyl group is strongly deactivating and a meta-director due to its powerful inductive electron withdrawal. youtube.com

Given that all positions on the ring are substituted, a standard EAS reaction involving the replacement of a hydrogen atom is not possible. However, if the reaction were forced under harsh conditions, it might lead to ipso-substitution (replacement of an existing substituent) or other complex transformations, though these are generally not preferred synthetic routes. The strong deactivation of the ring by the CF₃ group and the halogens makes electrophilic attack highly unfavorable. youtube.com

Cross-Coupling Reactions Utilizing Halogen Atoms (Br, I)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differential reactivity of the halogen atoms can be exploited to achieve selective transformations. nih.govossila.com

In palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings, the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. nih.govnih.gov This trend is based on the bond dissociation energies, with the weaker C-I bond being more easily broken during the oxidative addition step to the palladium(0) catalyst.

This reactivity difference allows for the selective functionalization of the iodine-bearing carbon in the presence of the bromine. researchgate.net By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to perform a cross-coupling reaction exclusively at the C-I bond of this compound, leaving the C-Br and C-F bonds intact for subsequent transformations. nih.gov For instance, a Suzuki coupling with a boronic acid would preferentially replace the iodine atom. nih.gov

| Bond | Relative Reactivity | Reason |

|---|---|---|

| C-I | Highest | Lowest bond dissociation energy, facilitating oxidative addition. |

| C-Br | Intermediate | Stronger bond than C-I, often requiring more forcing conditions or specific catalysts. |

| C-Cl | Low | High bond dissociation energy, requires specialized catalyst systems. |

| C-F | Lowest | Very strong bond, generally unreactive in standard cross-coupling. |

The presence of multiple, differentially reactive halogens on the same molecule allows for "orthogonal" or sequential chemistry. In this compound, a synthetic strategy can be designed to functionalize each halogen site in a stepwise manner.

Step 1 (Iodine): A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) can be performed under mild conditions to selectively replace the iodine atom. nih.govossila.com

Step 2 (Bromine): The resulting product, which still contains the bromine and fluorine atoms, can then undergo a second cross-coupling reaction. This step typically requires more forcing conditions (e.g., higher temperature, different ligand) to activate the stronger C-Br bond. nih.gov

Step 3 (Fluorine): Finally, the fluorine atom can be replaced via a nucleophilic aromatic substitution (SNAr) reaction, as it is activated by the electron-withdrawing CF₃ group.

This orthogonal reactivity makes this compound a valuable and versatile intermediate for the synthesis of complex, highly substituted aromatic compounds.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a powerful modulator of chemical reactivity. Its strong electron-withdrawing properties, arising from the high electronegativity of the fluorine atoms, have profound effects on both the CF3 group itself and the aromatic ring to which it is attached.

C-F Bond Activation and Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, under specific conditions, the C-F bonds in benzotrifluorides can undergo transformation. Research into the C-F bond activation of trifluoromethylarenes has shown that single-electron transfer (SET) mechanisms, often initiated by photoredox catalysis, can lead to the formation of a radical anion. This intermediate can then eliminate a fluoride ion to generate a difluorobenzyl radical, which can be trapped by various reagents.

While specific studies on this compound are not extensively documented in this context, the general principles of C-F bond activation in benzotrifluorides are applicable. The presence of other halogens on the ring can influence the electron density and, consequently, the ease of SET to the aromatic system.

Table 1: General Approaches to C-F Bond Activation in Benzotrifluorides

| Activation Method | Key Features | Potential Products |

| Photoredox Catalysis | Utilizes a photocatalyst and a sacrificial electron donor to generate a radical anion of the benzotrifluoride (B45747). | Difluoromethylated or monofluoromethylated arenes, depending on the reaction conditions and reagents used. |

| Reductive Methods | Employing strong reducing agents like low-valent metals or electrochemical reduction to facilitate electron transfer. | Can lead to hydrodefluorination, replacing C-F bonds with C-H bonds. |

| Lewis Acid Activation | Lewis acids can interact with the fluorine atoms, weakening the C-F bond and facilitating nucleophilic attack. | Can result in the substitution of fluorine with other nucleophiles. |

Influence of the Trifluoromethyl Group on Ring Reactivity

The trifluoromethyl group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. Its powerful inductive electron-withdrawing effect (-I effect) significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The deactivation is most pronounced at the ortho and para positions due to resonance effects that place a partial positive charge on the carbon atom attached to the CF3 group. Consequently, electrophilic substitution, if it occurs, is directed to the meta position.

In the case of this compound, the positions relative to the trifluoromethyl group are already substituted. Therefore, any further electrophilic substitution would be highly disfavored. However, the electron-withdrawing nature of the CF3 group plays a crucial role in nucleophilic aromatic substitution (SNAr) reactions. By withdrawing electron density, it stabilizes the negatively charged Meisenheimer complex intermediate, thereby activating the ring towards nucleophilic attack. The positions ortho and para to the trifluoromethyl group are particularly activated. In this molecule, the iodine and bromine atoms are in positions that could be susceptible to nucleophilic displacement, facilitated by the activating effect of the CF3 group.

Radical Reactions and Photochemical Transformations

The presence of multiple carbon-halogen bonds of varying strengths in this compound makes it a candidate for radical and photochemical reactions. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, indicating that the carbon-iodine bond is the most susceptible to homolytic cleavage.

Radical dehalogenation can be initiated by radical initiators or photochemical irradiation. These reactions typically proceed via a radical chain mechanism. In the context of this compound, selective cleavage of the C-I bond is expected under radical conditions due to its lower bond energy compared to the C-Br and C-F bonds. This would lead to the formation of an aryl radical, which could then abstract a hydrogen atom from a donor or participate in other radical-mediated transformations.

Photochemical transformations of benzotrifluoride derivatives have been studied, particularly in the context of their environmental degradation. Direct photolysis of some benzotrifluorides in aqueous media can lead to the hydrolysis of the C-F bonds, ultimately forming benzoic acid derivatives. The presence of electron-donating groups on the aromatic ring has been shown to enhance the rate of this photochemical hydrolysis. For this compound, the multiple halogen substituents, which are generally deactivating, would likely influence its photochemical stability. The weaker C-I and C-Br bonds could also be susceptible to photolytic cleavage, leading to a complex array of potential photoproducts.

Table 2: Bond Dissociation Energies of Carbon-Halogen Bonds in Aromatic Systems (Approximate Values)

| Bond | Bond Dissociation Energy (kJ/mol) | Expected Reactivity in Radical Reactions |

| C-I | ~270 | Highest |

| C-Br | ~330 | Intermediate |

| C-F | ~530 | Lowest |

This data underscores the expected selectivity in radical reactions involving polyhalogenated compounds like this compound, with the iodine atom being the most likely site of initial radical transformation.

Advanced Applications of 3 Bromo 5 Fluoro 4 Iodobenzotrifluoride As a Synthetic Building Block

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The primary utility of 3-Bromo-5-fluoro-4-iodobenzotrifluoride in complex organic synthesis stems from the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the reactivity of halogens typically follows the order I > Br > Cl > F. nih.govincatt.nl This predictable hierarchy allows for site-selective and sequential functionalization, enabling chemists to introduce different molecular fragments at specific positions on the aromatic ring in a controlled, stepwise manner. incatt.nlnih.govescholarship.org

An investigator can first target the highly reactive C-I bond for a cross-coupling reaction, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach is a powerful strategy for the efficient construction of polysubstituted aromatic compounds, which are key scaffolds in pharmaceuticals, agrochemicals, and functional materials. incatt.nl The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final products, which is a desirable feature in drug design. mdpi.com

| Position | Halogen | Bond Dissociation Energy (approx. kcal/mol) | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Potential Transformations |

| 4 | Iodine | ~65 | Highest | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille |

| 3 | Bromine | ~81 | Intermediate | Suzuki, Buchwald-Hartwig (typically under harsher conditions than Iodine) |

| 5 | Fluorine | ~125 | Lowest | Generally unreactive in cross-coupling; site for potential nucleophilic aromatic substitution |

This table illustrates the principle of differential reactivity that makes this compound a versatile synthetic intermediate. The distinct reactivity of the iodo and bromo groups allows for controlled, sequential introduction of substituents.

Potential in Designing Advanced Materials and Functional Polymers

The unique combination of a rigid aromatic core, high halogen content, and a strongly electron-withdrawing trifluoromethyl group makes this compound an attractive precursor for advanced materials. Benzotrifluoride (B45747) derivatives are known to be useful building blocks for specialty polymers and functional materials due to the properties conferred by the -CF3 group. consensus.appresearchgate.net

Benzotrifluoride moieties are utilized in the design of liquid crystals. consensus.appmdpi.com The incorporation of a trifluoromethyl group can increase the polarity and dielectric anisotropy of a molecule, which are critical properties for materials used in electro-optical applications like liquid crystal displays (LCDs). mdpi.com The rigid structure of the this compound core is conducive to the formation of the ordered, fluid phases (mesophases) that characterize liquid crystals. The iodo and bromo positions serve as synthetic handles to attach mesogenic (liquid crystal-forming) units, allowing for the construction of more complex, high-performance liquid crystalline materials. mdpi.com

Trifluoromethyl-substituted aromatic compounds are increasingly used in the development of materials for optoelectronics. mdpi.com The incorporation of -CF3 groups into polymer backbones can enhance thermal stability, improve solubility in organic solvents, and modify electronic properties. mdpi.commdpi.com Specifically, the strong electron-withdrawing character of the trifluoromethyl group can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which is advantageous for creating electron-transporting (n-type) materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net The reactive sites on this compound allow it to be polymerized or incorporated into larger conjugated systems, leveraging the electronic tuning of the -CF3 group to achieve desired optoelectronic characteristics. mdpi.com

| Property Conferred by -CF3 Group | Relevance to Advanced Materials |

| High Thermal Stability | Increases durability of materials in electronic devices. mdpi.com |

| Increased Solubility | Facilitates processing and fabrication of polymer films. mdpi.com |

| Strong Electron-Withdrawing Nature | Tunes electronic properties; useful for n-type semiconductors. youtube.commdpi.com |

| Low Dielectric Constant | Valuable for creating insulating layers in microelectronics. mdpi.com |

| High Dipole Moment | Increases dielectric anisotropy in liquid crystals. mdpi.com |

This table summarizes the key properties imparted by the trifluoromethyl group that make benzotrifluoride derivatives like this compound valuable for materials science.

Development of Chemical Probes and Labeling Reagents (excluding biological/clinical applications)

While the term "chemical probe" often refers to molecules used to study biological systems, the concept can be extended to non-biological applications in chemistry and materials science. mskcc.org A chemical probe can be any small molecule used to investigate the function or properties of a chemical system.

Given its structure, this compound is a candidate for developing specialized labeling reagents. The iodo and bromo groups can be used to covalently attach the molecule to a polymer, a surface, or another material of interest. The remaining trifluoromethyl and fluoro groups then act as reporter tags. Specifically, the ¹⁹F nucleus is an excellent NMR-active nucleus with high sensitivity and a wide chemical shift range, making ¹⁹F NMR a powerful analytical technique. By incorporating the trifluoromethylphenyl moiety into a material, it becomes "labeled" for analysis by ¹⁹F NMR, allowing researchers to probe the material's structure, environment, or binding interactions without the crowded background signals present in ¹H NMR.

Utility in Catalysis and Ligand Design through Functionalization

The design of ligands is central to advancing transition-metal catalysis, as ligands can control the reactivity, selectivity, and stability of a metal catalyst. nih.govresearchgate.net Polyhalogenated aromatic compounds serve as excellent scaffolds for creating novel ligands because the halogenated positions can be selectively replaced with coordinating groups.

This compound is an ideal precursor for sophisticated, electronically-tuned ligands. Through sequential cross-coupling reactions, the iodo and bromo positions can be substituted with donor groups like phosphines (-PR₂) or nitrogen heterocycles to create new bidentate ligands. nih.gov The fluorine and trifluoromethyl groups remain on the ligand backbone, where their strong electron-withdrawing effects can significantly influence the electronic properties of the metal center to which the ligand is coordinated. This electronic tuning is a critical strategy for optimizing catalyst performance in a wide range of chemical transformations. nih.gov For example, a more electron-deficient metal center can exhibit enhanced reactivity in certain oxidative addition or reductive elimination steps of a catalytic cycle.

Analogues, Derivatives, and Structure Reactivity/property Relationships of Polyhalogenated Benzotrifluorides

Systematic Variation of Halogen Substituents: Synthesis and Impact on Chemical Behavior

The synthesis of polyhalogenated benzotrifluorides often involves sequential electrophilic aromatic substitution reactions on a benzotrifluoride (B45747) precursor. researchgate.netepo.orggoogleapis.comgoogle.com The specific reagents and conditions are chosen to control the regioselectivity of the halogenation steps. For instance, the synthesis of a bromo-nitro-benzotrifluoride derivative can be achieved by treating 1-nitro-3-trifluoromethyl-benzene with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a strong acid, such as sulfuric acid. chemicalbook.comgoogle.com Similar strategies, employing different halogenating agents, can be used to introduce fluorine, chlorine, or iodine.

The systematic variation of these halogen substituents (F, Cl, Br, I) has a profound impact on the molecule's chemical behavior. This impact stems from the differing properties of the halogens, such as electronegativity, atomic size, and the strength of the carbon-halogen bond.

Key Impacts of Halogen Variation:

Reactivity in Electrophilic Aromatic Substitution: Halogens as a group are deactivating towards electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect (-I). lumenlearning.comyoutube.com However, they are ortho-, para-directing because their lone pairs can donate electron density to the ring through resonance (+M effect). lumenlearning.comyoutube.com The strength of this deactivation decreases down the group (F > Cl > Br > I) as electronegativity decreases. youtube.com

Leaving Group Ability: In nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, the C-X bond is cleaved. The ability of the halogen to act as a leaving group improves significantly down the group (I > Br > Cl > F), which is inversely related to the C-X bond strength. This makes the iodine atom in a compound like 3-Bromo-5-fluoro-4-iodobenzotrifluoride the most likely site for reactions such as Suzuki or Sonogashira couplings.

Steric Hindrance: The atomic radius of the halogens increases down the group. The bulky iodine atom can sterically hinder reactions at adjacent positions, influencing the regioselectivity of subsequent transformations.

Table 1: Influence of Halogen Substituents on Chemical Properties

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Leaving Group Ability |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly withdrawing (-I) | Weakly donating (+M) | Poor |

| Chlorine (Cl) | 3.16 | Strongly withdrawing (-I) | Weakly donating (+M) | Moderate |

| Bromine (Br) | 2.96 | Withdrawing (-I) | Donating (+M) | Good |

| Iodine (I) | 2.66 | Weakly withdrawing (-I) | Donating (+M) | Excellent |

Stereoelectronic Effects of Trifluoromethyl and Halogen Groups

The reactivity of the aromatic ring in this compound is governed by the complex interplay of the stereoelectronic effects of its substituents. These effects can be broadly categorized as inductive and resonance effects.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is almost entirely due to the strong inductive (-I) effect caused by the high electronegativity of the three fluorine atoms. vaia.comvaia.commdpi.com This potent electron withdrawal significantly deactivates the aromatic ring, making it much less reactive towards electrophilic attack than benzene (B151609). youtube.combyjus.comchegg.com The -CF3 group does not have a significant resonance effect. researchgate.net This strong deactivation makes the -CF3 group a meta-director in electrophilic aromatic substitution reactions, as the ortho and para positions are more strongly destabilized in the reaction intermediate. vaia.comyoutube.com

Halogen groups , in contrast, exhibit a dual electronic nature. libretexts.org

Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the aromatic ring through the sigma bond, which deactivates the ring. lumenlearning.comlibretexts.org

Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. lumenlearning.comlibretexts.org This effect donates electron density to the ring, particularly at the ortho and para positions.

Table 2: Comparison of Electronic Effects of Substituents

| Substituent | Primary Inductive Effect (-I) | Primary Resonance Effect (+M) | Overall Effect on Ring Reactivity | Directing Effect (Electrophilic) |

|---|---|---|---|---|

| -CF3 | Strongly withdrawing | Negligible | Strongly deactivating | Meta |

| -F | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

| -Br | Withdrawing | Donating | Deactivating | Ortho, Para |

| -I | Weakly withdrawing | Donating | Weakly deactivating | Ortho, Para |

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that seek to establish a mathematical correlation between the chemical structure of a compound and its reactivity. chemrxiv.orgresearchgate.netchemrxiv.org These models are valuable tools for predicting the chemical transformations of complex molecules like polyhalogenated benzotrifluorides without the need for extensive experimentation. acs.org

The QSRR approach involves several key steps:

Data Set Generation: A set of structurally related compounds with known experimental reactivity data is compiled.

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity. nih.govnih.govresearchgate.net

Validation and Prediction: The model is tested for its predictive power on a separate set of compounds and then used to predict the reactivity of new, untested molecules.

For polyhalogenated aromatic compounds, relevant descriptors often fall into several categories:

Topological Descriptors: Describe the connectivity and branching of atoms.

Electronic Descriptors: Quantify the electronic environment, such as partial charges, dipole moments, and energies of molecular orbitals (HOMO/LUMO).

Spatial (3D) Descriptors: Relate to the three-dimensional shape and size of the molecule, including molecular volume and surface area.

By developing a robust QSRR model, one could predict, for example, the rate of a nucleophilic substitution reaction at the carbon bearing the iodine atom in this compound and its analogues, based on calculated descriptors that account for the electronic and steric influence of the other substituents.

Table 3: Common Descriptor Classes in QSRR Studies

| Descriptor Class | Information Encoded | Example Descriptors |

|---|---|---|

| Electronic | Distribution of electrons, charge, orbital energies | Dipole Moment, HOMO/LUMO energies, Partial Charges |

| Topological | Atomic connectivity and molecular graph | Wiener Index, Kier & Hall Connectivity Indices |

| Spatial (3D) | Molecular size, shape, and surface properties | Molecular Volume, Surface Area, Radius of Gyration |

| Physicochemical | Experimentally derived or estimated properties | LogP (Lipophilicity), Molar Refractivity |

Exploration of Isomeric Compounds and Their Distinct Reactivities

The constitutional isomers of this compound, where the substituents are arranged differently on the benzotrifluoride core, are expected to exhibit distinct reactivities. libretexts.org The specific placement of each halogen and the trifluoromethyl group alters the steric and electronic environment at each position on the ring. docbrown.info

Consider the following isomers of bromo-iodo-benzotrifluoride. The reactivity at a specific halogen site (e.g., in a cross-coupling reaction) will be influenced by the identity and position of the other groups.

3-Bromo-4-iodobenzotrifluoride: The iodine at position 4 is para to the strongly electron-withdrawing -CF3 group. This electronic pull would enhance its reactivity as a leaving group. The bromine at position 3 is ortho to the iodine, which could provide some steric hindrance.

3-Bromo-2-iodobenzotrifluoride: Here, the bulky iodine and bromine atoms are adjacent to each other (ortho), creating significant steric crowding. This could hinder the approach of reagents to either halogen. The iodine at position 2 is ortho to the -CF3 group, which would strongly influence its electronic properties.

5-Bromo-2-iodobenzotrifluoride: The iodine at position 2 is ortho to the -CF3 group, while the bromine at position 5 is meta. The reactivity of the C-I bond would be significantly influenced by the adjacent -CF3 group, while the C-Br bond is in a less electronically perturbed position relative to the -CF3 group.

These differences mean that under specific reaction conditions, one isomer might undergo a reaction selectively at the iodine, while another might be unreactive due to steric hindrance, or react at a different site. acs.org This highlights the critical role of substituent positioning in determining the chemical behavior of polyhalogenated aromatic compounds.

Table 4: Selected Isomers of Bromo-Iodo-Benzotrifluoride and Predicted Reactivity Differences

| Compound Name | Key Structural Features | Predicted Reactivity Considerations |

|---|---|---|

| This compound | Iodine is flanked by fluorine and bromine. | Highly electron-deficient ring. Iodine is the most probable site for cross-coupling. Steric hindrance around iodine is moderate. |

| 3-Bromo-4-iodobenzotrifluoride | Iodine is para to -CF3. | Iodine is electronically activated for nucleophilic substitution/coupling. Bromine is ortho to iodine. |

| 3-Bromo-2-iodobenzotrifluoride | Iodine and Bromine are ortho to each other and to the -CF3 group. | Significant steric hindrance around both halogens. Both halogens are electronically activated by the adjacent -CF3 group. |

| 5-Bromo-2-iodobenzotrifluoride | Iodine is ortho to -CF3; Bromine is meta. | High reactivity expected at the C-I bond due to proximity to -CF3. Lower steric hindrance compared to the 2,3-isomer. |

Future Directions and Emerging Research Avenues for 3 Bromo 5 Fluoro 4 Iodobenzotrifluoride

Green Chemistry Principles in the Synthesis and Derivatization of Halogenated Benzotrifluorides

The synthesis and subsequent functionalization of polyhalogenated aromatic compounds like 3-Bromo-5-fluoro-4-iodobenzotrifluoride are increasingly being scrutinized through the lens of green chemistry. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The application of the 12 Principles of Green Chemistry is paramount in this endeavor, aiming to enhance safety, reduce waste, and improve efficiency. msu.eduacs.org

Key principles guiding future research include:

Waste Prevention: Designing synthetic routes that minimize byproducts is a primary goal. epa.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is crucial. sphinxsai.com

Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with minimal toxicity to humans and the environment is essential. yale.edusphinxsai.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible or replaced with innocuous alternatives. acs.org Ionic liquids, for instance, are gaining attention as recyclable and nonvolatile reaction media. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the environmental and economic impact of chemical processes. yale.eduacs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. yale.eduepa.gov

Future synthetic strategies for halogenated benzotrifluorides will likely focus on replacing traditional methods, which often involve hazardous reagents and harsh conditions, with catalytic cycles, flow chemistry, and the use of safer, renewable feedstocks where feasible. sphinxsai.comnih.gov

| Green Chemistry Principle | Application in Synthesis and Derivatization | Potential Impact |

|---|---|---|

| Waste Prevention | Developing one-pot, multi-step reactions to avoid isolation of intermediates. nih.gov | Reduced solvent use, lower material loss, and less chemical waste. |

| Atom Economy | Prioritizing addition reactions over substitution reactions where possible. | Higher efficiency and less byproduct formation. acs.org |

| Catalysis | Replacing stoichiometric reagents (e.g., in bromination) with catalytic systems. epa.gov | Reduced waste, increased selectivity, and milder reaction conditions. |

| Safer Solvents | Using water, supercritical fluids, or ionic liquids instead of volatile organic compounds (VOCs). nih.gov | Reduced air pollution, lower risk of accidents, and easier solvent recycling. |

| Energy Efficiency | Employing photochemical or electrochemical methods that operate at room temperature. yale.edu | Lower energy consumption and reduced carbon footprint. |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

Electrochemical and Photochemical Synthesis and Transformations

Electrosynthesis and photochemistry represent powerful, sustainable alternatives to conventional synthetic methods for activating and transforming halogenated aromatic compounds. researchgate.net These techniques often operate under mild conditions and can offer unique reactivity and selectivity.

Electrochemical Synthesis: Electrochemical methods can generate highly reactive aryl radical species from aryl halides through single-electron reduction at a cathode. researchgate.netrsc.org This approach avoids the use of stoichiometric chemical reductants. researchgate.net For this compound, the lower reduction potential of the carbon-iodine bond compared to the carbon-bromine bond would likely allow for selective activation. The generated aryl radical can then be used in a variety of intramolecular cyclizations or intermolecular bond-forming reactions. researchgate.net The use of redox mediators can further enhance the efficiency and selectivity of these transformations. researchgate.net

Photochemical Transformations: Photochemistry utilizes light to access excited states of molecules, enabling unique transformations not easily achieved through thermal methods. youtube.com Upon irradiation, aryl halides can generate aryl radicals through processes like photoinduced electron transfer (PET) or the formation of an electron-donor-acceptor (EDA) complex. rsc.org These radicals can participate in hydrodehalogenation, arylation, or phosphorylation reactions. rsc.org Studies on other halogenated polycyclic aromatic hydrocarbons have shown that photochemical transformation often involves dehalogenation followed by oxidation, a pathway that could be relevant for derivatizing or degrading benzotrifluoride compounds. researchgate.netbohrium.com

| Feature | Electrochemical Methods | Photochemical Methods |

|---|---|---|

| Activation Source | Electric potential (voltage) | Light (photons) |

| Key Intermediate | Aryl radical via cathodic reduction. rsc.org | Aryl radical from excited state via PET or EDA complex. rsc.org |

| Advantages | Avoids chemical redox agents, high control via applied potential, can be inherently safe. researchgate.netacs.org | Mild reaction conditions, high temporal and spatial control, can access unique reaction pathways. youtube.com |

| Potential Application | Selective C-I vs. C-Br bond cleavage, reductive coupling reactions. | Photo-induced cross-coupling, dehalogenation, and C-H functionalization. rsc.org |

Development of High-Throughput Screening for Reactivity and Catalyst Discovery

High-throughput screening (HTS) is a methodology that enables the rapid testing of large numbers of catalysts and reaction conditions in parallel. numberanalytics.com This approach is invaluable for accelerating the discovery and optimization of new transformations for complex molecules like this compound. nih.gov

Given the multiple potential reaction sites on the molecule, identifying selective catalysts for transformations such as Suzuki, Buchwald-Hartwig, or C-H functionalization reactions can be a laborious process. researchgate.net HTS allows researchers to empirically screen vast libraries of ligands, metal catalysts, solvents, and additives to quickly identify optimal conditions for high yield and selectivity. nih.govresearchgate.net

Modern HTS workflows often employ microscale reaction formats, such as 96- or 384-well plates, coupled with rapid analysis techniques. mpg.de These analytical methods can include:

Infrared Thermography: Detects heat changes in exothermic reactions to quickly identify active catalysts. mpg.de

Mass Spectrometry: Allows for rapid and sensitive analysis of reaction products and selectivities. numberanalytics.com

Spectroscopy (Raman, UV-Vis): Provides insights into catalyst structure and activity during the reaction. numberanalytics.com

By combining HTS with statistical tools and design of experiments (DoE), researchers can efficiently navigate complex reaction spaces and build predictive models to guide further optimization, significantly shortening development timelines for novel synthetic methods. nih.gov

Unexplored Synthetic Pathways and Novel Functionalization Strategies

The unique electronic and steric environment of this compound opens the door to several unexplored synthetic avenues. Future research will likely focus on developing novel strategies for the selective functionalization of its C-H, C-Br, and C-I bonds.

Regioselective C-H Functionalization: While cross-coupling reactions at the C-Br and C-I bonds are established, direct C-H activation and functionalization represent a more atom-economical approach. Future work could explore transition-metal catalysis (e.g., with palladium, rhodium, or iridium) to selectively introduce new functional groups at the C-2 or C-6 positions, guided by the electronic effects of the existing substituents.

Sequential and Orthogonal Cross-Coupling: The differential reactivity of the aryl-iodine and aryl-bromine bonds can be exploited for sequential cross-coupling reactions. The C-I bond is typically more reactive in palladium-catalyzed reactions, allowing for a coupling reaction at this position while leaving the C-Br bond intact for a subsequent, different coupling reaction. Developing robust, orthogonal catalytic systems that can selectively address each site independently would provide a powerful tool for building molecular complexity.

Halogen Exchange Reactions (Aromatic Finkelstein Reaction): While challenging, metal-mediated halogen exchange reactions could provide pathways to novel derivatives. frontiersin.org For instance, developing catalytic methods to selectively replace the bromine or iodine with chlorine or even another fluorine atom could generate new building blocks that are otherwise difficult to access. frontiersin.org

Generation and Trapping of Arynes: The presence of multiple halogens could potentially allow for the generation of a highly reactive aryne intermediate via directed ortho-metalation and elimination. This intermediate could then be trapped with various dienes or nucleophiles in cycloaddition or addition reactions to rapidly construct complex polycyclic aromatic systems.

Exploring these and other modern synthetic methodologies will be key to unlocking the full potential of this compound as a versatile building block in medicinal chemistry and materials science.

Q & A

Q. What synthetic strategies are effective for preparing 3-Bromo-5-fluoro-4-iodobenzotrifluoride?

- Methodological Answer : Sequential halogenation is a common approach. For example, bromination and iodination can be performed using electrophilic substitution reactions. The trifluoromethyl group directs substitutions to specific positions due to its electron-withdrawing nature. A typical protocol involves:

- Step 1 : Fluorination of the benzene ring using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions.

- Step 2 : Bromination at the meta position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃).

- Step 3 : Iodination via iodonium sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) .

Purification is typically achieved via column chromatography or recrystallization using dichloromethane/hexane mixtures.

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for aromatic protons are split due to coupling with fluorine (e.g., ¹⁹F-¹H coupling constants ~8–12 Hz). The trifluoromethyl group appears as a singlet in ¹⁹F NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 400.80 for C₇H₂BrF₄I).

- X-ray Crystallography : Used to resolve regiochemistry and bond angles, especially when halogens occupy adjacent positions .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or photodehalogenation. Desiccants (e.g., silica gel) are recommended due to moisture sensitivity .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective substitution in this compound?

- Methodological Answer : The trifluoromethyl group is a strong meta-directing EWG, while iodine and bromine act as ortho/para-directing EWGs. Competition between directing effects can lead to mixed products. Computational studies (e.g., DFT) predict reactivity:

- Electrophilic Attack : Favored at the para position to the trifluoromethyl group due to decreased electron density.

- Steric Hindrance : Bulky substituents (e.g., iodine) reduce reactivity at adjacent positions.

Experimental validation requires monitoring reaction progress via TLC/GC-MS and optimizing catalysts (e.g., Pd for cross-couplings) .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Assess bond dissociation energies (BDEs) for C–Br (~70 kcal/mol) and C–I (~55 kcal/mol) to prioritize oxidative addition sites in Suzuki-Miyaura couplings .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.

- Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis sets .

Q. Can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : Yes. The iodine and bromine atoms are amenable to:

- Buchwald-Hartwig Amination : Introduce amino groups for kinase inhibitors (e.g., EGFR-targeting analogs) .

- Sonogashira Coupling : Attach alkynes for fluorescent probes or agrochemical intermediates .

Example: Reaction with boronic acids (e.g., phenylboronic acid) yields biaryl derivatives with potential antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.